2-[(6-Methoxy-2-naphthyl)oxy]propanoic acid
Overview
Description
2-[(6-Methoxy-2-naphthyl)oxy]propanoic acid is a chemical compound with the molecular formula C14H14O3 and a molecular weight of 230.26 g/mol . It is a white crystalline solid that is almost insoluble in water but soluble in organic solvents such as chloroform and ethanol . This compound is primarily used as a derivative of non-steroidal anti-inflammatory drugs (NSAIDs) and is often employed to relieve pain and fever caused by inflammation .
Mechanism of Action
Target of Action
The primary target of “2-[(6-Methoxy-2-naphthyl)oxy]propanoic acid” is the cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation, pain, and fever responses .
Mode of Action
“this compound” acts as a non-selective inhibitor of the cyclooxygenase enzymes . By inhibiting these enzymes, it prevents the conversion of arachidonic acid to prostaglandins, thereby reducing the inflammatory response .
Biochemical Pathways
The inhibition of the cyclooxygenase enzymes disrupts the arachidonic acid pathway, leading to a decrease in the production of prostaglandins . This results in a reduction of inflammation, pain, and fever symptoms.
Pharmacokinetics
It is known that the compound is insoluble in water , which may affect its absorption and distribution in the body
Result of Action
The molecular and cellular effects of “this compound” are primarily related to its anti-inflammatory, analgesic, and antipyretic properties . By inhibiting the production of prostaglandins, it reduces inflammation and pain, and can also reduce fever.
Action Environment
The action, efficacy, and stability of “this compound” can be influenced by various environmental factors. For instance, its solubility in different solvents can affect its absorption and distribution in the body . Additionally, factors such as pH and temperature could potentially affect its stability and activity.
Biochemical Analysis
Biochemical Properties
2-[(6-Methoxy-2-naphthyl)oxy]propanoic acid plays a crucial role in biochemical reactions, particularly in the inhibition of cyclooxygenase (COX) enzymes. These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain. By inhibiting COX-1 and COX-2, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain . This compound interacts with various biomolecules, including proteins and enzymes, to exert its effects.
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. By inhibiting the COX enzymes, this compound reduces the levels of pro-inflammatory cytokines and other mediators, leading to decreased inflammation and pain . Additionally, it has been observed to modulate the expression of genes involved in inflammatory responses, further contributing to its anti-inflammatory effects.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of COX enzymes, thereby inhibiting their activity. This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain . The compound’s interaction with COX enzymes is characterized by its ability to form hydrogen bonds and hydrophobic interactions, stabilizing its binding to the enzyme’s active site.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions. Long-term studies have shown that the anti-inflammatory and analgesic effects of this compound persist over time, although its efficacy may decrease with prolonged exposure . Additionally, in vitro and in vivo studies have demonstrated that the compound maintains its activity over several hours to days, depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively reduces inflammation and pain without causing significant adverse effects . At higher doses, it may exhibit toxic effects, including gastrointestinal irritation and renal toxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating that increasing the dose further does not enhance its therapeutic effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to the metabolism of arachidonic acid. The compound interacts with enzymes such as COX-1 and COX-2, inhibiting their activity and reducing the production of prostaglandins . This inhibition affects the overall metabolic flux of arachidonic acid, leading to decreased levels of pro-inflammatory mediators.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s distribution is influenced by its solubility and affinity for different cellular compartments, leading to its accumulation in specific tissues where it exerts its effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-Methoxy-2-naphthyl)oxy]propanoic acid typically involves the reaction of 2-methoxy-6-naphthol with an acid anhydride, such as propionic anhydride, to produce the corresponding ester. This ester is then hydrolyzed to yield the desired acid . Another method involves the reaction of 6-methoxy-2-acetyl naphthalene with trimethoxymethane .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-[(6-Methoxy-2-naphthyl)oxy]propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert it into corresponding alcohols or other reduced forms.
Substitution: It can undergo substitution reactions, particularly at the methoxy or naphthyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
2-[(6-Methoxy-2-naphthyl)oxy]propanoic acid has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Naproxen: A well-known NSAID with similar anti-inflammatory properties.
(S)-(+)-6-Methoxy-α-methyl-2-naphthaleneacetic acid: Another compound with similar structure and function.
(2S)-2-(5-Chloro-6-methoxynaphthalen-2-yl)propanoic acid:
Uniqueness
2-[(6-Methoxy-2-naphthyl)oxy]propanoic acid is unique due to its specific methoxy and naphthyl substitutions, which confer distinct chemical and biological properties. Its solubility in organic solvents and its role as a derivative of NSAIDs make it particularly valuable in pharmaceutical research and development.
Properties
IUPAC Name |
2-(6-methoxynaphthalen-2-yl)oxypropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O4/c1-9(14(15)16)18-13-6-4-10-7-12(17-2)5-3-11(10)8-13/h3-9H,1-2H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQNHSOQKEUDCOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC2=C(C=C1)C=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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